

A Comparative Analysis of Rhenium-Rhenium Bond Lengths in Rhenium Halide Clusters

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Compound of Interest

Compound Name: *Rhenium bromide (ReBr₃)*

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This guide provides a comparative analysis of Rhenium-Rhenium (Re-Re) bond lengths in various rhenium halide clusters. The data presented is compiled from peer-reviewed literature and aims to offer a clear, objective comparison for researchers in inorganic chemistry, materials science, and drug development.

Data Summary: Re-Re Bond Lengths in Rhenium Halide Clusters

The Re-Re bond length in rhenium halide clusters is a critical parameter that influences the cluster's electronic structure, stability, and reactivity. This distance is primarily determined by the nuclearity of the cluster (the number of rhenium atoms), the nature of the bridging and terminal halide ligands, and the overall charge of the cluster. The following table summarizes experimentally determined Re-Re bond lengths in various rhenium halide clusters.

Cluster Type	Formula	Halide (X)	Re-Re Bond Length (Å)	Comments
Dinuclear	$[\text{Re}_2\text{X}_8]^{2-}$	F	2.20	Possesses a quadruple bond. [1] [2]
Cl	2.21 - 2.24	The quintessential example of a quadruple metal-metal bond. [2]		
Br	2.22			
I	2.24			
Trinuclear	Re_3Cl_9	Cl	~2.47	A triangular cluster with Re-Re double bonds. [3] [4]
$[\text{Re}_3\text{Cl}_{12}]^{3-}$	Cl	Varies	Contains a triangular $[\text{Re}_3]^{9+}$ core. [3]	
$\text{Re}_3(\mu\text{-Cl})_3(\text{CH}_2\text{SiMe}_3)_6$	Cl	2.382(1) - 2.411(2)	Distances vary with rhenium coordination number. [3]	
$\text{Re}_3(\mu\text{-Cl})_3\text{ClH}(\text{CH}_2\text{SiMe}_3)_4(\text{PPh}_3)$	Cl	2.382(1) - 2.411(2)		
Hexanuclear	$\{[\text{Re}_6\text{S}_8](\text{Pz})_2(\text{OH})_2(\text{H}_2\text{O})_2\}$	-	2.571(1) - 2.604(1)	Based on a $\{\text{Re}_6\text{S}_8\}$ core with apical ligands. [5]

Experimental Protocols

The determination of Re-Re bond lengths in rhenium halide clusters is predominantly achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths and angles can be calculated with high accuracy.

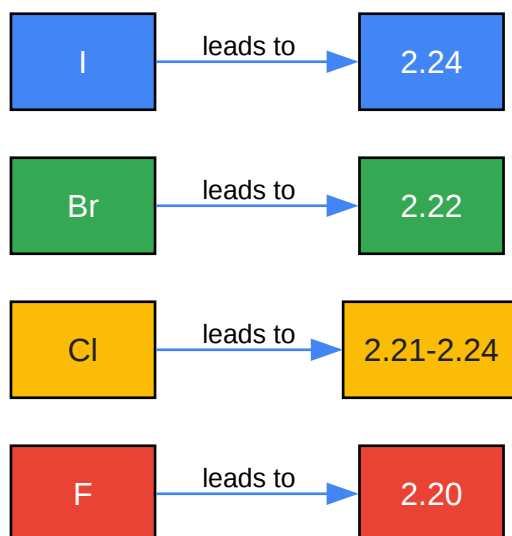
General Experimental Workflow for Single-Crystal X-ray Diffraction:

- **Crystal Growth:** High-quality single crystals of the rhenium halide cluster are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or layering of solvents.
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.
- **Structure Solution:** The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the heavy atoms (rhenium) are often determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic model is refined against the experimental data. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the calculated and observed structure factors. The positions of lighter atoms, such as halides and carbons, are located from difference Fourier maps.
- **Data Analysis and Visualization:** Once the refinement converges, the final crystal structure is obtained. From this structure, precise Re-Re bond lengths and other geometric parameters are calculated. The structure is often visualized using software like ORTEP or Mercury.

Visualizations

Relationship Between Halide Ligand and Re-Re Bond Length in $[\text{Re}_2\text{X}_8]^{2-}$ Clusters

The following diagram illustrates the general trend observed in the Re-Re bond length of dinuclear octahalodirhenate(III) anions as the halide ligand is varied.

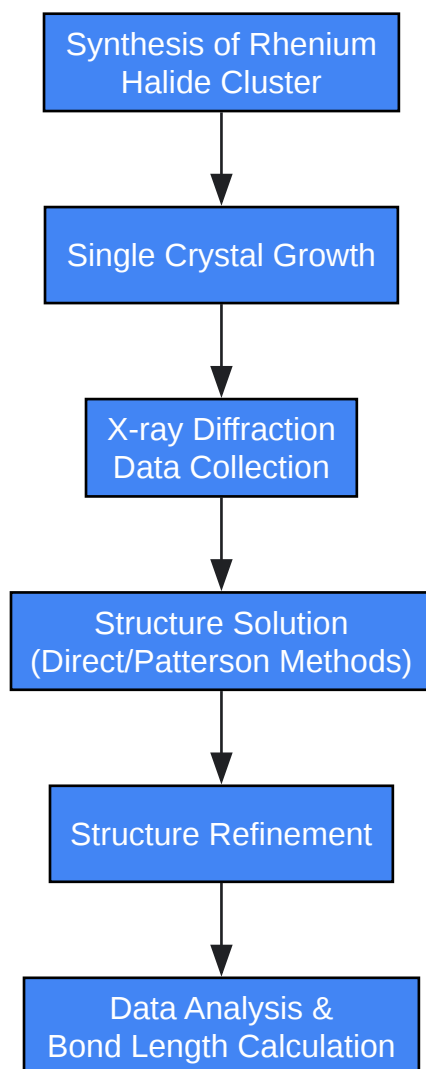


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Caption: Influence of halide ligand on Re-Re bond length in $[\text{Re}_2\text{X}_8]^{2-}$.

Experimental Workflow for Re-Re Bond Length Determination

This diagram outlines the typical experimental procedure for determining the Re-Re bond length in a rhenium halide cluster.



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Caption: Workflow for X-ray crystallographic determination of Re-Re bond lengths.

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